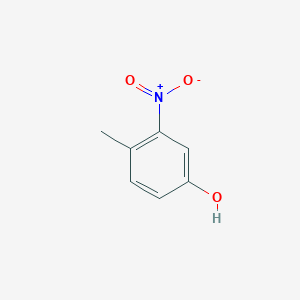

4-Methyl-3-nitrophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41205. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-3-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQEXDUKMTVYBRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90879085 | |

| Record name | 3-NITRO-P-CRESOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90879085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow crystalline powder with an odor like phenol; [Alfa Aesar MSDS] | |

| Record name | 3-Nitro-p-cresol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10808 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000632 [mmHg] | |

| Record name | 3-Nitro-p-cresol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10808 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2042-14-0, 68137-09-7 | |

| Record name | 4-Methyl-3-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2042-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitro-p-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002042140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(Or 4)-methyl-3-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068137097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-3-nitrophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41205 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-NITRO-P-CRESOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90879085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitro-p-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.405 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-NITRO-P-CRESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4B422HUD6H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-3-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methyl-3-nitrophenol (CAS No. 2042-14-0), a versatile chemical compound with applications in organic synthesis and as an intermediate in the manufacturing of various chemicals. This document consolidates its chemical and physical properties, safety information, and a detailed experimental protocol for its synthesis.

Core Properties and Information

Identifier: this compound CAS Number: 2042-14-0[1][2][3][4][5][6]

This compound, also known as 3-Nitro-p-cresol, is a pale yellow crystalline solid.[1] It is slightly soluble in water but shows good solubility in organic solvents like ethyl acetate (B1210297) and methanol.[1][5][6] This compound is a key intermediate in the synthesis of pharmaceuticals, agricultural chemicals, and dyes.[7]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₃ | [1][3] |

| Molecular Weight | 153.14 g/mol | [2][4] |

| Melting Point | 78-81 °C | [1][4][5][6] |

| Boiling Point | 276 °C at 760 mmHg | [1] |

| Density | 1.32 g/cm³ | [1] |

| Flash Point | 125.2 °C | [1] |

| Vapor Pressure | 0.00294 mmHg at 25°C | [1] |

| Refractive Index | 1.596 | [1] |

| Water Solubility | Slightly soluble | [1][5][6] |

| LogP | 2.132 | [1] |

| pKa | 8.66 ± 0.10 (Predicted) | [1] |

Identification and Structure

| Identifier | Value | Source |

| CAS Number | 2042-14-0 | [1][2][3][4][5][6] |

| EC Number | 218-044-6 | [1][2][4] |

| Linear Formula | CH₃C₆H₃(NO₂)OH | [2][4] |

| SMILES | Cc1ccc(O)cc1--INVALID-LINK--=O | [4] |

| InChI | 1S/C7H7NO3/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4,9H,1H3 | [4] |

| InChI Key | BQEXDUKMTVYBRK-UHFFFAOYSA-N | [4] |

Safety and Handling

This compound is classified as a warning-level hazard. It is irritating to the eyes, skin, and respiratory system.[4][6] Appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask (type N95 or equivalent), should be worn when handling this chemical.[4]

Hazard Statements: H315, H319, H335[4] Precautionary Statements: P261, P264, P271, P280, P302 + P352, P305 + P351 + P338[4]

Experimental Protocols

Synthesis of this compound from 4-methyl-3-nitroaniline (B15663)

A common laboratory-scale synthesis of this compound involves the diazotization of 4-methyl-3-nitroaniline followed by hydrolysis.

Materials:

-

4-methyl-3-nitroaniline

-

Sulfuric Acid (H₂SO₄)

-

Water (H₂O)

-

Sodium Nitrite (NaNO₂)

-

Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Petroleum Ether

Procedure:

-

Dissolve 4-methyl-3-nitroaniline (200 mg, 1.31 mmol) in a 3:1 mixture of H₂SO₄-H₂O.[5]

-

Heat the resulting mixture to 100 °C and maintain this temperature for 30 minutes.[5]

-

After the reaction is complete, cool the mixture to 0 °C in an ice bath.[5]

-

Slowly add a solution of NaNO₂ dropwise to the cooled mixture.[5]

-

Continue stirring the reaction for 1 hour at 0 °C after the addition is complete.[5]

-

Following the diazotization, heat the mixture to reflux.[5]

-

Upon completion of the hydrolysis, extract the reaction mixture several times with ethyl acetate.[5]

-

Combine the organic phases and dry them over anhydrous Na₂SO₄.[5]

-

Concentrate the dried organic phase under reduced pressure.[5]

-

Purify the crude product by flash column chromatography using a petroleum ether-ethyl acetate (9:1) eluent system to yield the final product as a yellow solid (70% yield).[5]

Product Confirmation: The structure of the synthesized this compound can be confirmed by ¹H NMR spectroscopy.

-

¹H NMR (400 MHz, CDCl₃): δ 7.48 (s, 1H), 7.17 (d, J = 8.4 Hz, 1H), 7.01 (dd, J = 8.4, 2.4 Hz, 1H), 5.84 (s, 1H), 2.48 (s, 3H) ppm.[5]

Applications in Research and Development

This compound serves as a crucial building block in organic synthesis. It is utilized as a starting reagent in the preparation of more complex molecules, such as 1-methyl-2-nitro-4-(tetrahydropyranyloxy)benzene.[4] It has also been employed as a standard in the analytical determination of nitrophenols.[4] Its applications extend to the preparation of biologically and pharmacologically active molecules, making it a compound of interest for drug development professionals.[4]

Visualized Workflow

Synthesis Workflow

The following diagram illustrates the key stages in the synthesis of this compound.

Caption: Key steps in the synthesis of this compound.

As of the current literature review, no specific signaling pathways involving this compound have been detailed. Further research into the biological activity of this compound is warranted to elucidate its potential mechanisms of action and explore its utility in drug discovery.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound 98 2042-14-0 [sigmaaldrich.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound 98 2042-14-0 [sigmaaldrich.com]

- 5. This compound | 2042-14-0 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. CN1566074A - 4-methyl-3-nitrophenols and preparation method thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-Methyl-3-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methyl-3-nitrophenol, a significant chemical intermediate in various industrial and research applications. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and purification, and illustrates a key synthetic pathway.

Core Properties of this compound

This compound, also known as 3-nitro-p-cresol, is a yellow crystalline solid.[1] Its chemical structure and properties make it a versatile precursor in the synthesis of dyes, pharmaceuticals, and agrochemicals.[2][3]

| Property | Value |

| Molecular Formula | C₇H₇NO₃ |

| Molecular Weight | 153.14 g/mol [1][4][5] |

| CAS Number | 2042-14-0[3][4][6] |

| Appearance | Pale yellow to yellow crystalline solid[1][2] |

| Melting Point | 78-81 °C[4][7] |

| Boiling Point | 276 °C at 760 mmHg[5] |

| Density | 1.32 g/cm³ |

| Flash Point | 125.2 °C[5] |

| Solubility | Slightly soluble in water; Soluble in ethyl acetate (B1210297) and methanol. |

| IUPAC Name | This compound[1] |

Experimental Protocols

The synthesis and purification of this compound are critical procedures for obtaining a high-purity product suitable for further applications. Below are detailed methodologies for its preparation and subsequent purification.

I. Synthesis of this compound via Nitration of p-Cresol (B1678582)

The industrial synthesis of this compound often involves a multi-step process starting from p-cresol. This method enhances selectivity and yield.[6]

-

Step 1: Esterification of p-Cresol

-

Charge the reactor with liquid caustic soda (NaOH, 30%) and water.

-

Add p-cresol (purity > 98%).

-

Heat the mixture to 40-50 °C.

-

Introduce phosgene (B1210022) gas into the reactor.

-

After the reaction, wash the product with a NaOH solution.

-

Dry the resulting product to obtain the carbonate ester intermediate.[6]

-

-

Step 2: Nitration of the Carbonate Ester

-

In a separate vessel, prepare a nitrating mixture by charging industrial-grade sulfuric acid (96-98%) and the carbonate ester into nitric acid (98%).

-

Carefully add the nitric acid mixture to the carbonate ester while cooling to maintain the reaction temperature.

-

This step yields the nitrated intermediate.[6]

-

-

Step 3: Hydrolysis to this compound

-

Charge the nitrated intermediate into a reactor with water.

-

Add sodium carbonate (Na₂CO₃) and heat the mixture for 2-4 hours.

-

Prepare a slurry of activated carbon in water and add it to the reaction mixture to decolorize.

-

Cool the hydrolyzed solution to 8-10 °C.

-

Acidify the solution with a 1:1 hydrochloric acid solution to precipitate the crude this compound.

-

Isolate the crude product by centrifugation.[6]

-

II. Purification of Crude this compound

Purification is essential to remove isomeric byproducts and other impurities. Recrystallization and column chromatography are the most common methods.

-

A. Purification by Recrystallization

-

Dissolve the crude this compound in a suitable hot solvent.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to induce crystallization of the pure product.

-

Cool the mixture in an ice bath to maximize the yield.

-

Collect the purified crystals by filtration and wash with a small amount of cold solvent.

-

Dry the crystals under vacuum.

-

-

B. Purification by Column Chromatography

-

Column Preparation: Pack a glass chromatography column with silica (B1680970) gel as the stationary phase, using a non-polar solvent like hexane (B92381) to create a slurry.

-

Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the top of the column.

-

Elution: Begin elution with a non-polar mobile phase (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).

-

Fraction Collection: Collect the eluent in separate fractions.

-

Analysis: Analyze the fractions using Thin Layer Chromatography (TLC) to identify those containing the pure this compound.

-

Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.[8]

-

Visualized Synthesis and Purification Workflow

The following diagram illustrates the key stages in the industrial synthesis and purification of this compound.

Caption: Industrial synthesis and purification workflow for this compound.

Applications in Research and Development

This compound serves as a crucial building block in the synthesis of various biologically active molecules and commercial products.

-

Pharmaceuticals: It is a key intermediate in the development of novel drugs.[3]

-

Agrochemicals: This compound is utilized in the creation of pesticides and herbicides.[3] It is also known as a major metabolite of the organophosphorus insecticide fenitrothion.

-

Dyes: Its chemical structure is instrumental in creating vibrant and long-lasting colors for hair dyes.[2][3]

-

Organic Synthesis: It is used as a starting reagent in various organic reactions, such as in the synthesis of 1-methyl-2-nitro-4-(tetrahydropyranyloxy)benzene.[7]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed and causes skin and serious eye irritation.[1] Personal protective equipment, including gloves, eye protection, and a dust mask, should be worn when handling this chemical.[7] It is classified as a combustible acute toxic compound.[7]

References

- 1. 3-Nitro-p-cresol | C7H7NO3 | CID 16271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. biosynth.com [biosynth.com]

- 6. CN1566074A - 4-methyl-3-nitrophenols and preparation method thereof - Google Patents [patents.google.com]

- 7. This compound 98 2042-14-0 [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of 4-Methyl-3-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-methyl-3-nitrophenol in various solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document summarizes the existing qualitative and predicted information and furnishes detailed, plausible experimental protocols for the accurate determination of its solubility.

Core Data Presentation

Table 1: Solubility of this compound in Various Solvents

| Solvent | Temperature (°C) | Solubility | Data Type |

| Water | Not Specified | Slightly soluble[1][2] | Qualitative |

| Water | 25 | 0.484 mg/mL (Predicted) | Quantitative (Predicted) |

| Water | 25 | 0.0965 mg/mL (Predicted) | Quantitative (Predicted) |

| Ethyl Acetate | Not Specified | Soluble[3][4] | Qualitative |

| Methanol | Not Specified | Soluble[3][4] | Qualitative |

Experimental Protocols

Accurate determination of solubility is crucial for process development and formulation. The following are detailed experimental protocols that can be employed to quantify the solubility of this compound.

Gravimetric Method for Solubility Determination

This method directly measures the mass of the solute dissolved in a known mass or volume of a solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (e.g., water, ethanol, ethyl acetate)

-

Analytical balance (readable to 0.1 mg)

-

Constant temperature water bath or incubator

-

Vials with screw caps

-

Volumetric flasks

-

Pipettes

-

Drying oven

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials containing a known volume (e.g., 10 mL) of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the vials for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibrium should be determined experimentally.

-

-

Sample Withdrawal and Filtration:

-

Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume (e.g., 5 mL) of the supernatant using a pre-heated or pre-cooled pipette to match the experimental temperature, avoiding the transfer of any solid particles.

-

Immediately filter the withdrawn sample using a syringe filter compatible with the solvent into a pre-weighed, dry vial.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the vial containing the filtered saturated solution to determine the mass of the solution.

-

Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C). A vacuum oven is recommended to facilitate solvent removal at a lower temperature.

-

Continue drying until a constant mass of the residue (this compound) is achieved.

-

Cool the vial in a desiccator before weighing to prevent moisture absorption.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units:

-

g/100 mL: (Mass of residue / Volume of aliquot withdrawn) * 100

-

g/100 g solvent: (Mass of residue / (Mass of solution - Mass of residue)) * 100

-

Molarity (mol/L): (Mass of residue / Molecular weight of this compound) / Volume of aliquot withdrawn in L

-

-

UV-Visible Spectrophotometry for Solubility Determination

This method is suitable for compounds with a chromophore, such as this compound, and is often faster than the gravimetric method. It relies on the relationship between absorbance and concentration (Beer-Lambert Law).

Materials:

-

UV-Visible Spectrophotometer

-

Quartz cuvettes

-

This compound (high purity)

-

Solvent of interest (must be UV-transparent in the analytical wavelength range)

-

Volumetric flasks and pipettes

Procedure:

-

Determination of Wavelength of Maximum Absorbance (λmax):

-

Prepare a dilute solution of this compound in the chosen solvent.

-

Scan the solution over a range of wavelengths (e.g., 200-400 nm) to identify the λmax, where the compound exhibits the highest absorbance.

-

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear, and the equation of the line (y = mx + c) should be determined.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution of this compound in the solvent at a specific temperature, as described in the gravimetric method (steps 1.1 and 1.2).

-

Withdraw a filtered aliquot of the saturated solution.

-

Dilute the aliquot with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the equation of the calibration curve to determine the concentration of the diluted solution from its absorbance.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-3-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 4-Methyl-3-nitrophenol (CAS No. 2042-14-0), a compound of interest in various chemical and pharmaceutical research fields. This document outlines its key physical properties and provides detailed experimental protocols for their determination, ensuring accuracy and reproducibility in a laboratory setting.

Core Physicochemical Data

This compound, also known as 3-nitro-p-cresol, is a pale yellow crystalline solid.[1] Its fundamental physical properties, the melting and boiling points, are crucial for its identification, purification, and handling in experimental and manufacturing processes.

Data Summary

The experimentally determined and estimated values for the melting and boiling points of this compound are summarized in the table below for easy reference and comparison.

| Physical Property | Value | Notes |

| Melting Point | 78-81 °C | This is a commonly cited range from multiple sources.[2][3][4][5][6][7][8] |

| 66-68 °C | An alternative, lower range has also been reported.[1] | |

| Boiling Point | 276 °C | Determined at standard atmospheric pressure (760 mmHg).[2][9] |

| 266.03 °C | This value is a rough estimate.[3][4] |

Experimental Protocols for Property Determination

Accurate determination of melting and boiling points is fundamental to chemical analysis. The following sections detail standard laboratory protocols for these measurements.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The capillary method is a widely used and reliable technique for this determination.

Protocol: Capillary Method using a Digital Melting Point Apparatus

-

Sample Preparation:

-

Ensure the this compound sample is dry and finely powdered to allow for uniform packing.

-

Press the open end of a capillary tube into the powdered sample.

-

Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.

-

-

Apparatus Setup:

-

Turn on the digital melting point apparatus and allow it to stabilize.

-

Set a plateau temperature approximately 10-15°C below the expected melting point of this compound (around 65-70°C).

-

Set a slow ramp rate, typically 1-2°C per minute, to ensure thermal equilibrium and accurate observation.

-

-

Measurement:

-

Insert the packed capillary tube into the heating block of the apparatus.

-

Begin the heating program.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid appears (the onset of melting).

-

Record the temperature at which the last solid crystal melts (the completion of melting). The melting point is reported as this range.

-

Protocol: Thiele Tube Method

-

Sample Preparation: As described in the digital apparatus method.

-

Apparatus Setup:

-

Attach the capillary tube to a thermometer using a small rubber band, aligning the sample with the thermometer bulb.

-

Fill a Thiele tube with a high-boiling, non-reactive liquid (e.g., mineral oil or silicone oil) to a level above the side-arm.

-

Insert the thermometer and attached capillary tube into the Thiele tube, ensuring the sample is immersed in the oil.

-

-

Measurement:

-

Gently heat the side arm of the Thiele tube with a Bunsen burner or a microburner. The design of the tube will ensure uniform heating of the oil via convection.

-

Observe the sample closely as the temperature rises.

-

Record the temperature range from the first sign of melting to the complete liquefaction of the sample.

-

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The Siwoloboff method is a common micro-scale technique for determining boiling points.

Protocol: Siwoloboff Method (Capillary Method)

-

Sample Preparation:

-

Place a small amount (approximately 0.5 mL) of liquid this compound (if in liquid form or melted) into a small test tube (fusion tube).

-

Take a capillary tube sealed at one end. Place this sealed capillary tube, open end down, into the fusion tube containing the sample.

-

-

Apparatus Setup:

-

Attach the fusion tube to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.

-

Immerse this assembly in a heating bath (e.g., a Thiele tube or a beaker of heating oil).

-

-

Measurement:

-

Heat the bath gently. As the temperature rises, air trapped in the inverted capillary will expand and exit as a slow stream of bubbles.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip. This indicates that the vapor of the sample has displaced all the air.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid is drawn up into the capillary tube. This occurs when the vapor pressure of the sample equals the atmospheric pressure.

-

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Boiling Point Determination (Siwoloboff Method).

References

- 1. Determination of Boiling Point Using Siwoloboff's Method Instructions: D.. [askfilo.com]

- 2. Siwoloboff method - Wikipedia [en.wikipedia.org]

- 3. Video: Boiling Points - Concept [jove.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. chemconnections.org [chemconnections.org]

- 6. Thiele tube - Wikipedia [en.wikipedia.org]

- 7. cdn.images.fecom-media.com [cdn.images.fecom-media.com]

- 8. cdn.juniata.edu [cdn.juniata.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis of 4-Methyl-3-nitrophenol from p-Cresol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing 4-methyl-3-nitrophenol from p-cresol (B1678582). Direct nitration of p-cresol is generally non-selective, leading to a mixture of isomers, predominantly 4-methyl-2-nitrophenol, and dinitrated byproducts. To achieve the desired regioselectivity for the synthesis of this compound, a multi-step approach involving the protection of the hydroxyl group is necessary. The most effective and commonly cited method utilizes a carbonate or phosphate (B84403) ester of p-cresol as an intermediate. This guide will focus on the more thoroughly documented carbonate protection strategy.

The synthesis via the carbonate intermediate is a four-step process:

-

Esterification: p-Cresol is reacted with phosgene (B1210022) in an alkaline solution to form the corresponding carbonate ester. This step protects the hydroxyl group and directs the subsequent nitration to the desired position.

-

Nitration: The p-cresol carbonate ester is then nitrated using a mixture of nitric and sulfuric acids under controlled temperature conditions. The carbonate group directs the nitro group to the meta position relative to the methyl group.

-

Hydrolysis: The nitrated carbonate ester is hydrolyzed, typically using a base such as sodium carbonate, to remove the carbonate protecting group and yield the crude this compound.

-

Refining: The crude product is purified, for instance by recrystallization, to obtain this compound of high purity.[1]

An alternative, though less detailed in the available literature for this specific transformation, involves the formation of a tri-p-tolyl phosphate intermediate, which is then nitrated and hydrolyzed.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound via the carbonate intermediate route, as derived from patent literature.[1]

Table 1: Reagents and Reaction Conditions

| Step | Reagent 1 | Reagent 2 | Reagent 3 | Solvent/Medium | Temperature (°C) | Duration (hours) |

| Esterification | p-Cresol (>98%) | Phosgene | Sodium Hydroxide (B78521) (30%) | Water | 40-50 | - |

| Nitration | p-Cresol Carbonate Ester | Nitric Acid (98%) | Sulfuric Acid (96-98%) | - | 0-5 | 2 |

| Hydrolysis | Nitrated Carbonate Ester | Sodium Carbonate (98%) | Water | Water | - | 2-4 |

| Acidification | Hydrolyzed Solution | Hydrochloric Acid (1:1) | - | - | 8-10 | - |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₇NO₃ | [2][3] |

| Molecular Weight | 153.14 g/mol | [3][4] |

| Melting Point | 77.5-78 °C | [1] |

| Appearance | Yellowish to beige crystalline powder | |

| Purity (Post-refining) | >98.5% (by GC and HPLC) | [1] |

Experimental Protocols

The following is a detailed methodology for the synthesis of this compound from p-cresol via the carbonate intermediate, based on the process described in patent literature.[1]

Step 1: Esterification of p-Cresol

-

In a suitable reactor, charge liquid sodium hydroxide (30% solution) and water.

-

Add p-cresol to the alkaline solution with stirring.

-

Heat the mixture to 40-50 °C.

-

Introduce phosgene gas into the reaction mixture while maintaining the temperature.

-

After the reaction is complete, wash the resulting organic layer with a sodium hydroxide solution to remove any unreacted p-cresol.

-

Dry the organic layer to obtain the p-cresol carbonate ester.

Step 2: Nitration of p-Cresol Carbonate Ester

-

In a separate reactor, charge industrial-grade sulfuric acid (96-98%).

-

Slowly add the p-cresol carbonate ester to the sulfuric acid with stirring.

-

Cool the mixture to 0-5 °C using an ice-salt bath.

-

Slowly add fuming nitric acid (98%) dropwise to the reaction mixture while maintaining the temperature between 0-5 °C.

-

After the addition is complete, continue the reaction for 2 hours at the same temperature.

-

Upon completion, the reaction mixture is carefully transferred to a separate vessel for hydrolysis.

Step 3: Hydrolysis of the Nitrated Ester

-

To the nitrated reaction mixture, add water.

-

Slowly add sodium carbonate in portions to neutralize the acid and facilitate hydrolysis. Exercise caution as this will generate a significant amount of gas.

-

Heat the mixture and maintain it for 2-4 hours to ensure complete hydrolysis.

-

After hydrolysis, treat the solution with activated carbon to remove colored impurities.

-

Cool the hydrolyzed solution to 8-10 °C.

-

Slowly acidify the cooled solution with a 1:1 solution of hydrochloric acid to precipitate the crude this compound.

-

Isolate the crude product by centrifugation or filtration.

Step 4: Refining of this compound

-

The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture or petroleum ether/ethyl acetate.

-

Dissolve the crude solid in the hot solvent and allow it to cool slowly to form crystals.

-

Filter the purified crystals and dry them under vacuum.

-

The final product should have a melting point of 77.5-78 °C and a purity of >98.5%.[1]

Mandatory Visualization

Caption: Workflow for the synthesis of this compound.

References

- 1. CN1566074A - 4-methyl-3-nitrophenols and preparation method thereof - Google Patents [patents.google.com]

- 2. This compound [webbook.nist.gov]

- 3. 3-Nitro-p-cresol | C7H7NO3 | CID 16271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Methyl-4-nitrophenol | C7H7NO3 | CID 17412 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Methyl-3-nitrophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 4-Methyl-3-nitrophenol (CAS No. 2042-14-0), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a comprehensive resource for compound identification, characterization, and quality control.

Spectroscopic Data Summary

The empirical formula for this compound is C₇H₇NO₃, with a molecular weight of 153.14 g/mol .[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | ~7.6 | d |

| H-5 | ~7.0 | dd |

| H-6 | ~6.8 | d |

| -OH | Variable (broad s) | s |

| -CH₃ | ~2.3 | s |

Note: The chemical shift of the hydroxyl (-OH) proton is variable and dependent on solvent and concentration. Data sourced from spectral databases.[2][4]

¹³C NMR Spectral Data

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 (C-OH) | ~155 |

| C-2 (CH) | ~120 |

| C-3 (C-NO₂) | ~140 |

| C-4 (C-CH₃) | ~135 |

| C-5 (CH) | ~125 |

| C-6 (CH) | ~115 |

| -CH₃ | ~20 |

Note: These are approximate chemical shifts based on spectral database information and established ranges for substituted phenols.[2][5][6]

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.[7][8][9]

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3400-3200 (broad) | O-H stretch (phenolic) |

| ~3100 | C-H stretch (aromatic) |

| ~2950 | C-H stretch (methyl) |

| ~1530 and ~1350 | N-O stretch (nitro group, asymmetric and symmetric) |

| ~1600 and ~1470 | C=C stretch (aromatic ring) |

| ~1260 | C-O stretch (phenol) |

Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragments.[2][7]

| m/z | Assignment |

| 153 | [M]⁺ (Molecular ion) |

| 136 | [M-OH]⁺ |

| 108 | [M-NO₂]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A generalized workflow for the spectroscopic analysis of this compound.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ = 0.00 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: A standard single-pulse experiment is used. Typically, 16 to 64 scans are acquired with a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: A proton-decoupled pulse program is used to obtain a spectrum with singlets for each carbon. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required to achieve an adequate signal-to-noise ratio.

-

Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. The resulting spectrum is then phased and baseline corrected. The chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample like this compound, the KBr pellet method is commonly used. A small amount of the sample is finely ground with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol oil and placing the resulting paste between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the pure KBr pellet or salt plates is recorded first. The sample is then placed in the spectrometer, and the sample spectrum is recorded. The instrument typically scans the mid-infrared range (4000-400 cm⁻¹).

-

Data Processing: The final spectrum is obtained by automatically subtracting the background spectrum from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation using Gas Chromatography (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for this type of compound. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

References

- 1. 3-Nitro-p-cresol | C7H7NO3 | CID 16271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. This compound(2042-14-0) 1H NMR spectrum [chemicalbook.com]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. This compound [webbook.nist.gov]

- 7. This compound [webbook.nist.gov]

- 8. This compound(2042-14-0) IR Spectrum [chemicalbook.com]

- 9. rsc.org [rsc.org]

Crystal Structure of 4-Methyl-3-nitrophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the crystallographic structure of nitrophenol derivatives, with a specific focus on the available data for isomers of methyl-nitrophenol. While a comprehensive search of crystallographic databases did not yield the specific crystal structure for 4-Methyl-3-nitrophenol, this document presents a thorough analysis of the publicly available crystal structure of the closely related isomer, 3-Methyl-4-nitrophenol. This information serves as a valuable reference point for researchers in understanding the solid-state properties and intermolecular interactions of this class of compounds. The guide includes detailed tables of crystallographic data, a comprehensive description of the experimental protocols used for structure determination, and a visual representation of the experimental workflow.

Introduction

This compound is an organic compound with the chemical formula C₇H₇NO₃.[1][2][3][4][5][6] As a derivative of phenol, its molecular structure and the resulting solid-state packing are of significant interest in the fields of materials science and drug development. The arrangement of molecules in the crystal lattice, governed by intermolecular forces such as hydrogen bonding and van der Waals interactions, dictates many of the material's physical properties, including solubility, melting point, and bioavailability.

Despite a thorough search of scientific literature and crystallographic databases, the specific single-crystal X-ray diffraction data for this compound was not publicly available at the time of this publication. However, a detailed crystallographic study has been published for the isomeric compound, 3-Methyl-4-nitrophenol.[1][7] This guide presents this data to provide valuable insights into the structural characteristics that can be anticipated for related isomers.

Crystallographic Data for 3-Methyl-4-nitrophenol

The following tables summarize the quantitative data from the single-crystal X-ray diffraction study of 3-Methyl-4-nitrophenol.[7]

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₇H₇NO₃ |

| Formula Weight | 153.14 |

| Temperature | 296 K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 7.2993 (14) Å |

| b | 13.023 (3) Å |

| c | 7.4445 (16) Å |

| α | 90° |

| β | 91.217 (4)° |

| γ | 90° |

| Volume | 707.5 (2) ų |

| Z | 4 |

| Density (calculated) | 1.438 Mg/m³ |

| Absorption Coefficient | 0.11 mm⁻¹ |

| F(000) | 320 |

| Data Collection | |

| Diffractometer | Enraf–Nonius CAD-4 |

| Radiation Source | Fine-focus sealed tube |

| Monochromator | Graphite |

| Scan Type | ω/2θ scans |

| Theta Range for Data | 2.8 to 29.8° |

| Refinement | |

| Refinement on | F² |

| R-factor [I > 2σ(I)] | 0.043 |

| wR-factor (all data) | 0.148 |

| Goodness-of-fit on F² | 1.00 |

Table 2: Intermolecular Hydrogen Bonds

The crystal structure of 3-Methyl-4-nitrophenol is stabilized by intermolecular O—H···O and C—H···O hydrogen bonds.[7]

Experimental Protocols

The determination of the crystal structure of 3-Methyl-4-nitrophenol involved the following key experimental methodologies.[7]

Crystal Growth

The synthesis of 3-Methyl-4-nitrophenol is primarily achieved through the nitration of m-cresol.[8] Single crystals suitable for X-ray diffraction were obtained.

X-ray Data Collection

A colorless block-shaped crystal with dimensions 0.20 x 0.18 x 0.15 mm was used for data collection.[7] The data were collected on an Enraf–Nonius CAD-4 diffractometer using Mo Kα radiation (λ = 0.71073 Å) at a temperature of 296 K.[7] The collection was performed using ω/2θ scans.[7] An absorption correction was applied using ψ scans.[7]

Structure Solution and Refinement

The crystal structure was solved by direct methods. The refinement of the structure was carried out on F² using a full-matrix least-squares method.[7] Hydrogen atoms were placed in inferred positions and treated as riding atoms.[7]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the determination of a small molecule crystal structure, such as that of a nitrophenol derivative.

Conclusion

While the definitive crystal structure of this compound is not currently available in the public domain, the detailed crystallographic data for its isomer, 3-Methyl-4-nitrophenol, provides a crucial resource for the scientific community. The presented data on unit cell dimensions, space group, and intermolecular interactions, along with the detailed experimental protocols, offer a solid foundation for researchers working on the characterization and development of related compounds. The provided workflow visualization further clarifies the process of single-crystal X-ray crystallography, a cornerstone technique in modern chemistry and drug discovery. Future research efforts to determine the crystal structure of this compound would be a valuable contribution to the field.

References

- 1. 3-Methyl-4-nitrophenol | C7H7NO3 | CID 17412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. 3-Nitro-p-cresol | C7H7NO3 | CID 16271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound (CAS 2042-14-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermochemical Properties of 4-Methyl-3-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known thermochemical properties of 4-Methyl-3-nitrophenol (CAS No: 2042-14-0), a key intermediate in the synthesis of various organic compounds. Due to the limited availability of direct experimental thermochemical data for this specific molecule, this document also presents comparative data for structurally related compounds to offer valuable context and estimation benchmarks. Furthermore, detailed experimental protocols for determining essential thermochemical parameters are outlined, accompanied by a workflow visualization to guide researchers in their laboratory practices.

Introduction

This compound, also known as 3-nitro-p-cresol, is an aromatic organic compound with the chemical formula C₇H₇NO₃.[1][2] Its molecular structure, featuring a phenol (B47542) ring substituted with both a methyl and a nitro group, makes it a versatile precursor in the chemical and pharmaceutical industries. A thorough understanding of its thermochemical properties, such as enthalpy of formation, combustion, and phase transitions, is critical for process optimization, safety assessments, and the development of novel synthetic routes. This guide aims to consolidate the available data and provide detailed methodologies for its experimental determination.

Physicochemical and Thermochemical Data

Direct experimental thermochemical data for this compound is scarce in publicly available literature. However, some key physical properties have been reported and are summarized below. To provide a thermochemical context, a comparative table of related compounds is also included.

Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₃ | [1][2] |

| Molecular Weight | 153.14 g/mol | [3][4] |

| CAS Number | 2042-14-0 | [1][2] |

| Melting Point | 78-81 °C | [4][5] |

| Boiling Point | 266.03 °C (rough estimate) | [5] |

| Vapor Pressure | 0.000632 mmHg | [3] |

| Water Solubility | Slightly soluble | [5] |

Comparative Thermochemical Data of Related Compounds

The following table presents thermochemical data for compounds structurally similar to this compound. This data can be used for estimation and comparison purposes.

| Compound | Enthalpy of Formation (kJ/mol) | Enthalpy of Combustion (kJ/mol) | Enthalpy of Sublimation (kJ/mol) | Heat Capacity (Cp, solid) (J/mol·K) |

| p-Cresol (B1678582) | - | -3696 to -3706 | - | 313 K |

| m-Cresol | - | -3696 to -3706 | - | - |

| p-Nitrophenol | - | - | 91 ± 2 | 144 |

| m-Nitrophenol | - | -684.4 (kg cal/g mol wt) | - | - |

| 4-Nitrotoluene | - | - | - | - |

| 3-Nitrotoluene | - | - | - | - |

| 2-Nitrotoluene | - | - | - | - |

Experimental Protocols

This section details the methodologies for determining key thermochemical properties of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the nitration of p-cresol. A general procedure based on a patented method is described below.[6]

Materials:

-

p-Cresol

-

Sulfuric acid (concentrated)

-

Nitric acid (concentrated)

-

Sodium carbonate (Na₂CO₃)

-

Activated carbon

-

Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297)

-

Petroleum ether

Procedure:

-

Esterification (Protection of the hydroxyl group): p-Cresol is first reacted to protect the hydroxyl group, for example, by forming a carbonate ester.[6]

-

Nitration: The protected p-cresol is then nitrated using a mixture of concentrated sulfuric acid and nitric acid at a controlled temperature to introduce the nitro group at the desired position.[6]

-

Hydrolysis: The resulting nitro-ester is hydrolyzed, typically under basic conditions using sodium carbonate, to deprotect the hydroxyl group.[6]

-

Purification: The crude product is purified by acidification with hydrochloric acid, followed by centrifugation and recrystallization from a suitable solvent system like ethyl acetate and petroleum ether.[6]

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion can be determined using a bomb calorimeter.

Materials:

-

This compound sample (pelletized)

-

Benzoic acid (for calibration)

-

Fuse wire (e.g., nickel-chromium)

-

High-purity oxygen

-

Distilled water

-

Bomb calorimeter apparatus

Procedure:

-

Calibration: Calibrate the calorimeter by combusting a known mass of benzoic acid to determine the heat capacity of the calorimeter system.

-

Sample Preparation: Accurately weigh a pellet of this compound (typically 0.5 - 1.0 g).

-

Bomb Assembly: Place the sample in the crucible inside the bomb. Attach a fuse wire of known length and mass to the electrodes, ensuring it is in contact with the sample. Add a small, known amount of distilled water to the bottom of the bomb to saturate the atmosphere and ensure condensation of water formed during combustion.

-

Pressurization: Seal the bomb and charge it with high-purity oxygen to a pressure of approximately 30 atm.

-

Calorimeter Setup: Place the bomb in the calorimeter bucket containing a precisely known mass of water. Ensure the bomb is fully submerged.

-

Temperature Equilibration: Allow the system to reach thermal equilibrium while stirring, and record the initial temperature.

-

Ignition: Ignite the sample by passing an electric current through the fuse wire.

-

Temperature Measurement: Record the temperature at regular intervals until it reaches a maximum and then starts to cool.

-

Analysis: After the experiment, release the pressure from the bomb, and measure the length of the unburnt fuse wire. Analyze the bomb washings for the formation of nitric acid.

-

Calculation: Calculate the heat of combustion of the sample, making corrections for the heat released by the combustion of the fuse wire and the formation of nitric acid.

Determination of Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)

The enthalpy of fusion can be determined using a differential scanning calorimeter.

Materials:

-

This compound sample

-

Aluminum DSC pans

-

Differential Scanning Calorimeter

Procedure:

-

Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 2-5 mg) into an aluminum DSC pan and seal it.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a standard reference material with a known melting point and enthalpy of fusion (e.g., indium).

-

DSC Measurement: Place the sample pan and an empty reference pan in the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) through its melting point.

-

Data Analysis: The DSC thermogram will show an endothermic peak corresponding to the melting of the sample. The temperature at the peak maximum is the melting point, and the area under the peak is proportional to the enthalpy of fusion. Integrate the peak area to determine the enthalpy of fusion (ΔHfus) in J/g, which can then be converted to kJ/mol.

Visualizations

Experimental Workflow for Bomb Calorimetry

The following diagram illustrates the key steps in determining the enthalpy of combustion using a bomb calorimeter.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. 3-Nitro-p-cresol | C7H7NO3 | CID 16271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-甲基-3-硝基苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. CN1566074A - 4-methyl-3-nitrophenols and preparation method thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-Methyl-3-nitrophenol: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-3-nitrophenol, a significant chemical intermediate in various industrial syntheses. The document details the compound's discovery and historical context, its physicochemical properties, and established synthesis protocols. Emphasis is placed on providing detailed experimental methodologies and structured data presentation to support research and development activities. Additionally, key synthesis pathways are visualized using Graphviz to facilitate a deeper understanding of the chemical processes involved.

Introduction

This compound, also known as 3-nitro-p-cresol, is an aromatic organic compound with the chemical formula C₇H₇NO₃. It presents as a yellow crystalline solid and is a derivative of p-cresol (B1678582). This compound serves as a crucial precursor in the synthesis of a variety of commercially important chemicals, including dyes and agrochemicals. Its utility as a key building block stems from the reactivity of its functional groups: the hydroxyl, methyl, and nitro groups, which allow for a range of chemical modifications. This guide aims to provide a detailed technical resource on this compound, with a focus on its historical background, synthesis, and key properties.

Discovery and Historical Context

The precise date of the first synthesis and the discoverer of this compound are not definitively documented in readily available historical records. However, its discovery can be situated within the broader context of the burgeoning field of organic chemistry in the late 19th and early 20th centuries. During this period, extensive research was conducted on the nitration of aromatic compounds, particularly phenols and their derivatives, driven by the demand for synthetic dyes and pharmaceuticals.

The systematic study of nitration reactions of cresols, isomers of methylphenol, likely led to the synthesis and characterization of its various nitro derivatives, including this compound. Early comprehensive chemical encyclopedias, such as Beilstein's "Handbuch der Organischen Chemie," which began publication in the 1880s, were instrumental in cataloging the growing number of newly synthesized organic compounds. The inclusion of this compound in such compendia would have marked its formal entry into the chemical literature.

The industrial importance of nitrophenols and their derivatives grew significantly throughout the 20th century. While initially explored for their use in the dye industry, their application expanded into the development of pesticides and other specialty chemicals. The synthesis of the organophosphate insecticide Fenitrothion, which utilizes this compound as a key intermediate, is a notable example of its later industrial significance.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1][2] |

| Synonyms | 3-Nitro-p-cresol, 3-Nitro-4-methylphenol, 4-Hydroxy-2-nitrotoluene | [1][2] |

| CAS Number | 2042-14-0 | [1][3] |

| Molecular Formula | C₇H₇NO₃ | [1][2] |

| Molecular Weight | 153.14 g/mol | [2][3] |

| Appearance | Yellow crystalline powder | [2] |

| Melting Point | 78-81 °C | [3] |

| Boiling Point | 276 °C | [4] |

| Solubility | Slightly soluble in water; soluble in ethyl acetate (B1210297) and methanol. | [4] |

| pKa | 8.66 ± 0.10 (Predicted) | [4] |

Synthesis of this compound

Several methods have been developed for the synthesis of this compound. The choice of method often depends on the desired purity, yield, and scalability of the production. The most common approaches involve the direct nitration of p-cresol or its derivatives, or the diazotization of 4-methyl-3-nitroaniline.

Nitration of p-Cresol

Direct nitration of p-cresol is a straightforward approach but can lead to the formation of isomeric byproducts, primarily 2-nitro-p-cresol. The reaction conditions, such as the nitrating agent, temperature, and solvent, play a crucial role in determining the regioselectivity of the reaction.

Materials:

-

p-Cresol

-

Nitric acid (concentrated)

-

Sulfuric acid (concentrated)

-

Ice

-

Dichloromethane

-

Sodium sulfate (B86663) (anhydrous)

Procedure:

-

A mixture of concentrated sulfuric acid and water is prepared in a reaction vessel and cooled to 0-5 °C in an ice bath.

-

p-Cresol is dissolved in a suitable solvent, such as dichloromethane, and added dropwise to the cooled acid mixture with constant stirring.

-

A pre-cooled mixture of concentrated nitric acid and sulfuric acid (mixed acid) is added dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at the same temperature.

-

The reaction is quenched by pouring the mixture over crushed ice.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization or column chromatography.

Industrial Production via p-Cresol Carbonate

For industrial-scale production, a multi-step process starting from p-cresol carbonate is often employed to achieve higher purity and yield. This method involves the protection of the hydroxyl group as a carbonate ester, followed by nitration and subsequent hydrolysis.

This protocol is based on a patented industrial method and involves four main stages: esterification, nitration, hydrolysis, and refining.[5]

1. Esterification:

-

p-Cresol is charged into a reactor containing an aqueous solution of sodium hydroxide (B78521).

-

The mixture is heated to 40-50 °C.

-

Phosgene gas is then introduced into the reactor to form p-cresol carbonate.

-

The resulting carbonate is washed with a sodium hydroxide solution and dried.

2. Nitration:

-

The p-cresol carbonate is added to a mixture of concentrated sulfuric acid.

-

A nitrating mixture of concentrated nitric acid and sulfuric acid is added dropwise while maintaining a low temperature with cooling.

-

This step yields the nitrated carbonate intermediate.

3. Hydrolysis:

-

The nitrated carbonate is hydrolyzed using an aqueous solution of sodium carbonate with heating.

-

The reaction mixture is then cooled, and the this compound is precipitated by acidification with hydrochloric acid.

-

The crude product is collected by centrifugation.

4. Refining:

-

The crude this compound is purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and petroleum ether, to yield the final product of high purity.[5]

Caption: Workflow for the industrial synthesis of this compound.

Synthesis from 4-Methyl-3-nitroaniline

An alternative route to this compound is through the diazotization of 4-methyl-3-nitroaniline, followed by hydrolysis of the resulting diazonium salt. This method is particularly useful when the starting aniline (B41778) is readily available.

Materials:

-

4-Methyl-3-nitroaniline

-

Sulfuric acid

-

Sodium nitrite (B80452)

-

Water

-

Ice

-

Ethyl acetate

-

Sodium sulfate (anhydrous)

Procedure:

-

4-Methyl-3-nitroaniline is dissolved in a mixture of sulfuric acid and water.

-

The solution is cooled to 0 °C in an ice bath.

-

A solution of sodium nitrite in water is added slowly and dropwise to the cooled aniline solution to form the diazonium salt. The temperature is maintained at 0-5 °C throughout the addition.

-

After the addition is complete, the reaction mixture is stirred for an additional hour at the same temperature.

-

The mixture is then heated to reflux to hydrolyze the diazonium salt to this compound.

-

After cooling, the reaction mixture is extracted several times with ethyl acetate.

-

The combined organic phases are dried over anhydrous sodium sulfate and the solvent is evaporated.

-

The crude product is purified by column chromatography to yield a yellow solid.

Caption: Reaction pathway for the synthesis of this compound from 4-methyl-3-nitroaniline.

Applications in Research and Drug Development

This compound is primarily utilized as a chemical intermediate. Its functional groups allow for a variety of subsequent chemical transformations, making it a valuable starting material in organic synthesis.

-

Agrochemicals: The most significant application of this compound is in the production of the organophosphate insecticide Fenitrothion.

-

Dye Industry: It serves as a precursor in the synthesis of various azo and other types of dyes.

-

Pharmaceutical Research: While not a drug itself, its structural motif can be found in more complex molecules with potential biological activity. It is used as a starting reagent in the synthesis of various biologically and pharmacologically active molecules.[5]

-

Material Science: It can be used in the preparation of specialized polymers and other materials.

Conclusion

This compound is a chemical compound with a rich history intertwined with the development of industrial organic chemistry. While the specific details of its initial discovery are not well-documented, its importance as a versatile chemical intermediate is undisputed. The synthesis routes, particularly the industrial-scale production from p-cresol carbonate, are well-established and optimized for high yield and purity. The detailed physicochemical data and experimental protocols provided in this guide serve as a valuable resource for researchers, scientists, and professionals in drug development and other chemical industries who utilize this important compound in their work.

References

- 1. This compound [webbook.nist.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 4-甲基-3-硝基苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. CN1566074A - 4-methyl-3-nitrophenols and preparation method thereof - Google Patents [patents.google.com]

- 5. US3911031A - Production of 3-nitro-p-cresol-(1) - Google Patents [patents.google.com]

Theoretical Investigations of 4-Methyl-3-nitrophenol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the theoretical studies on 4-Methyl-3-nitrophenol, a molecule of interest in various chemical and pharmaceutical research fields. Due to the limited availability of a dedicated, all-encompassing theoretical study on this compound in the current literature, this document presents a detailed analysis based on available experimental data for the target molecule and draws upon comprehensive theoretical studies of structurally similar compounds to illustrate the standard computational methodologies and expected results. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of nitrophenol derivatives.

Introduction

This compound (C₇H₇NO₃) is an aromatic organic compound that belongs to the nitrophenol family.[1][2][3] The presence of a hydroxyl group, a methyl group, and a nitro group on the benzene (B151609) ring imparts specific electronic and structural characteristics that are of interest for applications in medicinal chemistry, materials science, and environmental science. Theoretical studies, primarily employing quantum chemical calculations, are indispensable for elucidating the molecular properties that govern the behavior and potential applications of such compounds. These studies provide insights into molecular geometry, vibrational frequencies, electronic structure, and non-linear optical (NLO) properties, which are often challenging to determine experimentally.

This guide summarizes the available experimental data for this compound and provides a detailed exposition of the theoretical methodologies used to study similar molecules.

Molecular Structure and Geometry

The foundational aspect of any theoretical study is the optimization of the molecular geometry to determine the most stable conformation. For aromatic compounds like this compound, computational methods such as Density Functional Theory (DFT) are employed to predict bond lengths, bond angles, and dihedral angles in the ground state.

Below is a diagram of the molecular structure of this compound with the standard atom numbering scheme.

Molecular structure of this compound.

Spectroscopic Analysis: A Comparison of Experimental and Theoretical Data

Spectroscopic techniques are fundamental in characterizing molecular structures. Theoretical calculations of vibrational and electronic spectra play a crucial role in the assignment of experimental spectral bands.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Experimental FT-IR and FT-Raman spectra of this compound have been documented in various databases.[1][4][6] Theoretical calculations, typically using DFT with the B3LYP functional and a 6-311++G(d,p) basis set, can predict the vibrational frequencies. These calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model.

Table 1: Experimental Vibrational Spectroscopy Data for this compound

| Spectrum Type | Database/Source | Key Observed Frequencies (cm⁻¹) |

| FT-IR | ChemicalBook[6] | Data available, specific peaks not enumerated in search results. |

| FT-IR | PubChem (SpectraBase)[1] | Vapor Phase and ATR-IR spectra available. |

| FT-Raman | PubChem (SpectraBase)[1] | Raman spectrum available. |

Theoretical studies on the closely related 4-Methyl-3-nitrobenzoic acid have shown excellent agreement between scaled theoretical vibrational frequencies and experimental data, with a root mean square error of approximately 11.68 cm⁻¹.[4][5] A similar level of accuracy would be expected for theoretical studies of this compound.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the chemical environment of protons and carbon atoms in a molecule. Experimental NMR data for this compound is available.[1][7]

Table 2: Experimental NMR Data for this compound

| Spectrum Type | Database/Source | Link to Data |

| ¹H NMR | ChemicalBook[7] | --INVALID-LINK-- |

| ¹H NMR | PubChem (SpectraBase)[1] | --INVALID-LINK-- |

| ¹³C NMR | PubChem (SpectraBase)[1] | --INVALID-LINK-- |

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The experimental UV-Vis spectrum for this compound is available in the PubChem database.[1] Theoretical calculations using Time-Dependent DFT (TD-DFT) can predict the electronic absorption wavelengths, which correspond to transitions between molecular orbitals.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the electronic properties and chemical reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and polarizability.[8][9]

While specific computed HOMO-LUMO data for this compound is not available, studies on similar nitrophenol derivatives provide expected values. For instance, theoretical studies on other nitrophenols show HOMO-LUMO gaps in the range of 3-5 eV.[10][11] A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability.

HOMO-LUMO energy gap concept.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map illustrates the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential). In nitrophenols, the oxygen atoms of the nitro and hydroxyl groups are typically electron-rich regions, while the hydrogen of the hydroxyl group and the aromatic ring protons are electron-poor regions.

Non-Linear Optical (NLO) Properties

Molecules with large hyperpolarizability are of interest for applications in non-linear optics. Theoretical calculations are a primary method for predicting the NLO properties of new materials. The first-order hyperpolarizability (β) is a key parameter for second-order NLO materials. Theoretical studies on similar molecules often compare the calculated hyperpolarizability to that of a standard NLO material like urea.[4]

Experimental and Computational Protocols

The theoretical investigation of molecules like this compound typically follows a standardized computational workflow.

Computational Details

The majority of theoretical studies on nitrophenol derivatives employ Density Functional Theory (DFT) for their calculations.[4][5]

-

Software: The Gaussian suite of programs is the most commonly used software for these calculations.

-